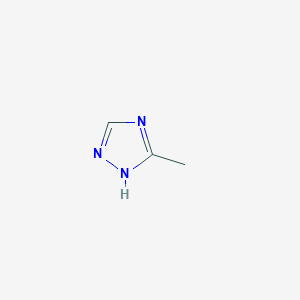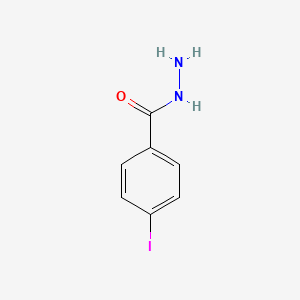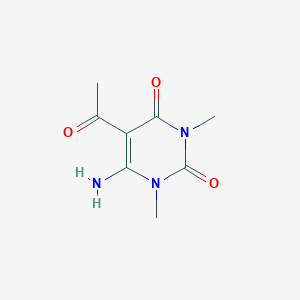![molecular formula C7H5N3O2 B1296164 3-Nitroimidazo[1,2-a]pyridine CAS No. 4926-45-8](/img/structure/B1296164.png)
3-Nitroimidazo[1,2-a]pyridine
Vue d'ensemble
Description
3-Nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.14 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of 3-Nitroimidazo[1,2-a]pyridine and its derivatives has been reported in several studies . For instance, one study explored the substitution of positions 5 and 7 of the scaffold, developing nucleophilic aromatic substitution reactions and palladium-catalyzed Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig cross-coupling reactions . Another study reported the synthesis of new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis
The molecular structure of 3-Nitroimidazo[1,2-a]pyridine is characterized by an imidazo[1,2-a]pyridine core with a nitro group at the 3-position . The InChI code for this compound is 1S/C7H5N3O2/c11-10(12)7-5-8-6-3-1-2-4-9(6)7/h1-5H .Chemical Reactions Analysis
Several chemical reactions involving 3-Nitroimidazo[1,2-a]pyridine have been studied . For example, one study reported the displacement of the nitrile group in 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile by amino acids, leading to the preparation of corresponding N-imidazo[1,2-a]pyridine-N-amino acid derivatives .Physical And Chemical Properties Analysis
3-Nitroimidazo[1,2-a]pyridine is a yellow to brown solid . .Applications De Recherche Scientifique
Antileishmanial Pharmacophore
3-Nitroimidazo[1,2-a]pyridine has been studied for its potential as an antileishmanial pharmacophore . Researchers have focused on positions 2 and 8 of the imidazo[1,2-a]pyridine ring, synthesizing 22 new derivatives and screening them against various stages of Leishmania donovani and L. infantum . The study led to the discovery of a new antileishmanial hit .
Scaffold-Hopping in Antikinetoplastid Research
In the field of antikinetoplastid research, 3-Nitroimidazo[1,2-a]pyridine has been used in scaffold-hopping studies . Researchers explored 3-nitroimidazo[1,2-b]pyridazine as a potential new antikinetoplastid series . Despite good activity against the trypomastigote blood stream form of T. b. brucei, the compound showed poor solubility in both HepG2 and L. infantum axenic amastigotes culture media .
Organic Synthesis and Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines, including 3-Nitroimidazo[1,2-a]pyridine, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Antibacterial Activity
A series of new 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized to explore their antibacterial activity . These derivatives were characterized by 1H, 13C Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) analyses .
Mécanisme D'action
Target of Action
3-Nitroimidazo[1,2-a]pyridine has been found to have affinity for cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are lipid compounds that have diverse roles in inflammation, fever, and pain signaling .
Mode of Action
It’s worth noting that while some derivatives of 3-Nitroimidazo[1,2-a]pyridine showed higher affinity for either COX-1 or COX-2, none of them had a ∆G value higher than indomethacin, a common NSAID .
Biochemical Pathways
The primary biochemical pathway affected by 3-Nitroimidazo[1,2-a]pyridine is the prostaglandin synthesis pathway . By interacting with COX enzymes, the compound can potentially influence the production of prostaglandins, thereby affecting inflammation and pain signaling .
Pharmacokinetics
One derivative of the compound showed poor microsomal stability . This suggests that the compound may be rapidly metabolized in the body, which could impact its bioavailability .
Result of Action
The primary result of 3-Nitroimidazo[1,2-a]pyridine’s action is its anti-inflammatory activity . For instance, one derivative of the compound showed anti-inflammatory activity in a cotton pellet granuloma bioassay . Additionally, some derivatives of the compound have shown potent in vitro antileishmanial activity .
Action Environment
The action of 3-Nitroimidazo[1,2-a]pyridine can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other molecules in the body that can interact with it. Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Safety and Hazards
The safety information for 3-Nitroimidazo[1,2-a]pyridine indicates that it is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation .
Orientations Futures
Recent research has focused on exploring the potential of 3-Nitroimidazo[1,2-a]pyridine and its derivatives as therapeutic agents. For example, one study reported the development of 3-nitroimidazo[1,2-b]pyridazine as a potential new antikinetoplastid series . Another study reported the synthesis and evaluation of 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridine derivatives as potential anti-inflammatory agents .
Propriétés
IUPAC Name |
3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-8-6-3-1-2-4-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDBFRQNRYIZSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293528 | |
| Record name | 3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitroimidazo[1,2-a]pyridine | |
CAS RN |
4926-45-8 | |
| Record name | 4926-45-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
ANone: While the precise mechanism can vary depending on the specific derivative and the target organism, 3-Nitroimidazo[1,2-a]pyridines are often bioactivated by parasitic nitroreductases (NTRs). [] These enzymes reduce the nitro group within the compound, leading to the formation of reactive intermediates. [, ] These intermediates can then interact with and damage crucial biomolecules within the parasite, such as DNA, ultimately leading to parasitic death. [, ]
ANone: Research suggests that modifications at positions 2, 6, and 8 of the 3-Nitroimidazo[1,2-a]pyridine scaffold significantly influence its biological activity. [, , , ] For example, introducing various substituents at position 8 via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, or through SNAr reactions, led to improved biological profiles. [, , ] Additionally, manipulating the substituent at position 2 impacts aqueous solubility and in vitro pharmacokinetic properties. [] Redox potential, influenced by structural modifications, also plays a crucial role in the compound's activity. []
ANone: 3-Nitroimidazo[1,2-a]pyridines display interesting reactivity with different nucleophiles. Nitrogen nucleophiles, such as alkylamines and guanidine, preferentially substitute the 2-cyano group when present. [] Conversely, sulfur nucleophiles, like alkylthiols, tend to substitute the 3-nitro group. [] This differential reactivity highlights the versatility of this scaffold for introducing diverse substituents.
ANone: Yes, several studies have explored SRN1 reactions with 3-Nitroimidazo[1,2-a]pyridines. Researchers successfully utilized 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine in SRN1 reactions with various carbon and sulfur-centered nucleophiles. [] Interestingly, these reactions showed that both the chloromethyl group and the bromine atom at the 8-position could react, depending on the nucleophile's nature. [] This study also provided the first reported example of an SRN1 reaction occurring on the pyridine ring of the imidazo[1,2-a]pyridine scaffold. []
ANone: Yes, research indicates that 3-Nitroimidazo[1,2-a]pyridine derivatives can function as dyes. [, ] Reacting 3-nitroimidazo[1,2-a]pyridine with substituted acetophenones yields 3-(Hydroxyimino)imidazo[1,2-a]pyridin-2(3H)-ylidene)-1-arylethanones, which exhibit red color. [] These compounds' optical properties were characterized using spectrophotometry, and density functional theory calculations further supported their characteristics. [] Another study demonstrated that reacting 3-nitroimidazo[1,2-a]pyridine with malononitrile produces a key intermediate that can be further modified to synthesize various colored dyes, ranging from indigo to purple and orange. []
ANone: Yes, improving the aqueous solubility and pharmacokinetic properties of 3-Nitroimidazo[1,2-a]pyridines is an active area of research. One study successfully enhanced these properties by incorporating specific substituents at the 2-position of the imidazo[1,2-a]pyridine ring. [] The researchers observed that introducing a (3,3,3-trifluoropropylsulfonyl)methyl group at this position significantly improved aqueous solubility while maintaining good activity against Leishmania infantum. [] This modification also led to favorable in vitro pharmacokinetic properties, such as increased mouse microsomal stability and high gastrointestinal permeability in a PAMPA model. []
ANone: While this Q&A focuses on the scientific aspects and avoids discussing drug side effects or contraindications, it's important to acknowledge that toxicity and safety are paramount considerations in drug development. Research on 3-Nitroimidazo[1,2-a]pyridines constantly evaluates these aspects. A key finding highlights that certain derivatives, specifically those bearing a phenylthio (or benzylthio) moiety at position 8, exhibit low cytotoxicity against human cell lines like HepG2. [] Importantly, these compounds also tested negative for mutagenicity in the Ames test and genotoxicity in the comet assay, setting them apart from many other nitroaromatics known for their genotoxic potential. []
ANone: Research on 3-Nitroimidazo[1,2-a]pyridines is ongoing, with promising avenues for future exploration:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(E)-(2H-1,3-benzodioxol-5-ylmethylidene)amino]phenol](/img/structure/B1296095.png)





